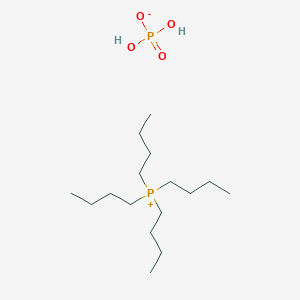![molecular formula C29H25N5O2 B14313370 4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide CAS No. 115205-70-4](/img/structure/B14313370.png)
4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an azido group, a pyrene moiety, and a benzamide core, making it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by an azide ion. The pyrene moiety is then attached via an amide bond formation, often using coupling agents like diethylphosphorocyanidate (DEPC) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Sodium azide (NaN₃) is typically used for introducing the azido group.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studying protein-ligand interactions due to its fluorescent pyrene moiety.
Medicine: Investigated for its potential antiviral properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The pyrene moiety allows for fluorescence-based detection and imaging, making it useful in biological assays. The benzamide core can interact with various enzymes and receptors, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4- (2- (6-amino-4-oxo-4,5-dihydro-1H-pyrrolo [2,3-d]pyrimidin-3-yl)ethyl)benzamide
- 4-Oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]pyrimidine-6-carboxylic acid
Uniqueness
4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide is unique due to its combination of an azido group, a pyrene moiety, and a benzamide core. This combination imparts distinct chemical reactivity and fluorescence properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
115205-70-4 |
|---|---|
Molekularformel |
C29H25N5O2 |
Molekulargewicht |
475.5 g/mol |
IUPAC-Name |
4-azido-N-[6-oxo-6-(pyren-1-ylamino)hexyl]benzamide |
InChI |
InChI=1S/C29H25N5O2/c30-34-33-23-14-10-22(11-15-23)29(36)31-18-3-1-2-7-26(35)32-25-17-13-21-9-8-19-5-4-6-20-12-16-24(25)28(21)27(19)20/h4-6,8-17H,1-3,7,18H2,(H,31,36)(H,32,35) |
InChI-Schlüssel |
LQEVXSNHIWBUPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC(=O)CCCCCNC(=O)C5=CC=C(C=C5)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14313287.png)
![3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]](/img/structure/B14313293.png)
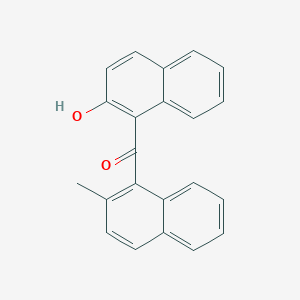
![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)
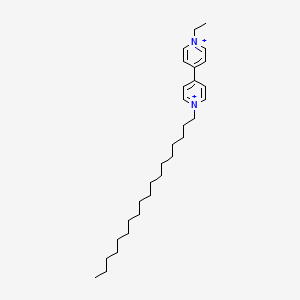
![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)
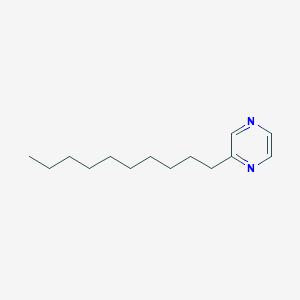
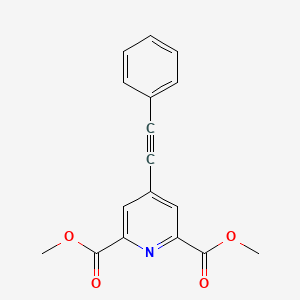

![1-[(But-2-en-1-yl)oxy]cyclohex-1-ene](/img/structure/B14313347.png)


